isoescin Ib

Catalog No.
S1551658
CAS No.
219944-46-4
M.F
C55H86O24
M. Wt
1131.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
isoescin Ib

CAS Number

219944-46-4

Product Name

isoescin Ib

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

Molecular Formula

C55H86O24

Molecular Weight

1131.3 g/mol

InChI

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-44-43(68)55(22-72-24(3)59)26(17-50(44,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)60)75-49-41(77-48-38(66)36(64)34(62)28(20-57)74-48)39(67)40(42(78-49)45(69)70)76-47-37(65)35(63)33(61)27(19-56)73-47/h10-11,26-44,47-49,56-58,60-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1

InChI Key

YOSIWGSGLDDTHJ-OXPBSUTMSA-N

SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)COC(=O)C)O

Synonyms

(3beta,4beta,16alpha,21beta,22alpha)-28-(Acetyloxy)-16,22,23-trihydroxy-21-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]olean-12-en-3-yl O-beta-D-glucopyranosyl-(1-2)-O-[beta-D-glucopyranosyl-(1-4)]-beta-D-glucopyranosiduronic acid

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)COC(=O)C)O

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O

Source and Chemical Properties:

Isoescin IB is a naturally occurring triterpene saponin found in the seeds of the horse chestnut tree (Aesculus hippocastanum L.) []. It is an isomer of escin IB, another major saponin in horse chestnut, and both share similar chemical structures [].

Pharmacological Properties:

Several studies have investigated the potential pharmacological properties of isoescin IB. Here's an overview of some key findings:

  • Anti-inflammatory and anti-edema effects

    Studies suggest that isoescin IB exhibits anti-inflammatory and anti-edema properties. It may achieve this by inhibiting the production of inflammatory mediators and improving lymphatic drainage [, ].

  • Venous insufficiency

    Isoescin IB, along with other escin components, is being explored for its potential benefits in managing chronic venous insufficiency (CVI). CVI is a condition characterized by poor blood flow in the veins, leading to symptoms like leg swelling, pain, and fatigue. Research suggests that isoescin IB may improve symptoms and quality of life in patients with CVI [].

Isoescin Ib is a triterpenoid saponin derived from the seeds of the horse chestnut tree, scientifically known as Aesculus hippocastanum. It is categorized under the escin family of compounds, which are known for their diverse biological activities. Isoescin Ib is structurally characterized by its unique acyl groups at specific carbon positions, specifically featuring an angeloyl group at C21 and an acetyl group at C28. This compound plays a significant role in traditional medicine and is recognized for its potential therapeutic properties, particularly in treating vascular disorders and inflammatory conditions .

  • Research suggests that escin, containing isoescin Ib, may have anti-inflammatory and vein-protective properties [, ].
  • However, the exact mechanism of action for these effects remains under investigation [, ].
  • Studies indicate that escin, containing isoescin Ib, can be toxic if ingested in high doses [].
  • It is important to note that safety information specific to isolated isoescin Ib is limited.

Limitations of Current Knowledge

  • In-depth scientific research on isolated isoescin Ib appears to be scarce.
  • Most studies focus on the properties and effects of the whole escin extract, which contains isoescin Ib along with other compounds.

Future Research Directions

  • Further research is needed to isolate and characterize isoescin Ib in detail.
  • Studies on its specific biological effects, potential therapeutic applications, and safety profile would be valuable.
Typical of saponins. These reactions include:

  • Hydrolysis: Isoescin Ib can be hydrolyzed to yield aglycone and sugar moieties, which can affect its bioactivity.
  • Acyl Migration: Heating aqueous solutions of isoescin Ib can lead to acyl migration, resulting in the formation of other isomeric forms such as escins .
  • Degradation: Under acidic or basic conditions, isoescin Ib may degrade, leading to the loss of its saponin structure and biological activity .

Isoescin Ib exhibits a range of biological activities:

  • Anti-inflammatory Effects: Studies have shown that isoescin Ib significantly inhibits vascular permeability and edema in various animal models, indicating its potential use in treating inflammatory diseases .
  • Antioxidant Properties: The compound has demonstrated antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
  • Vascular Protection: Isoescin Ib is known to improve microcirculation and has been used in formulations aimed at treating chronic venous insufficiency .

Isoescin Ib can be synthesized through several methods:

  • Extraction from Natural Sources: The primary method involves extracting isoescin Ib from horse chestnut seeds using organic solvents followed by purification techniques such as chromatography.
  • Chemical Synthesis: Synthetic approaches may involve the modification of simpler saponins through acylation reactions to introduce specific functional groups characteristic of isoescin Ib .
  • Biotransformation: Enzymatic methods can also be employed to convert other saponins into isoescin Ib, utilizing specific enzymes that facilitate acylation processes.

Isoescin Ib has various applications in both medicinal and commercial fields:

  • Pharmaceuticals: It is used in formulations aimed at treating venous disorders, hemorrhoids, and varicose veins due to its anti-inflammatory and vasoprotective properties.
  • Cosmetics: The compound's antioxidant properties make it a valuable ingredient in skincare products aimed at reducing inflammation and promoting skin health.
  • Nutraceuticals: Isoescin Ib is included in dietary supplements for its purported health benefits related to circulation and inflammation .

Research on isoescin Ib has highlighted its interactions with various biological systems:

  • Drug Interactions: Isoescin Ib may influence the pharmacokinetics of certain medications due to its effects on liver enzymes involved in drug metabolism.
  • Synergistic Effects: Studies have suggested that isoescin Ib may enhance the efficacy of other anti-inflammatory agents when used in combination therapies .
  • Bioavailability Issues: Despite its beneficial effects, isoescin Ib exhibits poor oral bioavailability (<2%), which poses challenges for effective therapeutic use. Strategies such as nanoparticle formulation are being explored to enhance its absorption .

Isoescin Ib shares structural similarities with several other saponins, particularly those derived from horse chestnut. Here are some comparable compounds:

Compound NameStructural FeaturesBiological Activity
Escin IaTigloyl group at C21Anti-inflammatory, vascular protective
Escin IIaXylopyranosyl moietySimilar anti-inflammatory effects
Isoescin IaTigloyl group at C21Comparable biological activities but with different potency
Escin IIbAngeloyl group at C21Exhibits similar effects but varies in structure

Uniqueness of Isoescin Ib

Isoescin Ib is distinguished by its specific angeloyl group at C21, which contributes to its enhanced anti-inflammatory activity compared to other escins. Its unique structural features allow it to interact differently within biological systems, making it a subject of interest for further pharmacological studies .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.1

Hydrogen Bond Acceptor Count

24

Hydrogen Bond Donor Count

13

Exact Mass

1130.55090361 g/mol

Monoisotopic Mass

1130.55090361 g/mol

Heavy Atom Count

79

Appearance

Powder

UNII

63505RAS3F

Wikipedia

Isoescin ib

Dates

Modify: 2023-08-15

Explore Compound Types